1,2-Difluoro-4-iodo-5-nitrobenzene

Medicinal Chemistry Drug Design Physicochemical Properties

1,2-Difluoro-4-iodo-5-nitrobenzene (CAS 1182709-37-0) delivers a specific 1,2-difluoro-4-iodo-5-nitro substitution pattern critical for regioselective cross-coupling and SNAr. Unlike regioisomers (e.g., CAS 771-05-1), this exact regiochemistry ensures predictable reactivity and impurity profiles in validated routes for CNS-penetrant kinase inhibitors and chemical probes. Available in multi-gram quantities at ≥95% purity. Request bulk pricing.

Molecular Formula C6H2F2INO2
Molecular Weight 284.99 g/mol
CAS No. 1182709-37-0
Cat. No. B3364750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-iodo-5-nitrobenzene
CAS1182709-37-0
Molecular FormulaC6H2F2INO2
Molecular Weight284.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)I)[N+](=O)[O-]
InChIInChI=1S/C6H2F2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
InChIKeyNSXSBCUQHFDQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-iodo-5-nitrobenzene (CAS 1182709-37-0): A Key Polyhalogenated Intermediate for Medicinal Chemistry and Cross-Coupling Applications


1,2-Difluoro-4-iodo-5-nitrobenzene (CAS 1182709-37-0) is a polyhalogenated aromatic building block with the molecular formula C₆H₂F₂INO₂ and a molecular weight of 284.99 g/mol [1]. The compound features a distinctive substitution pattern on the benzene ring: two fluorine atoms at the 1 and 2 positions (ortho to each other), an iodine atom at the 4 position (para to the 2-fluoro group and meta to the 1-fluoro group), and a nitro group at the 5 position (ortho to iodine and para to the 1-fluoro group). This specific arrangement of strongly electron-withdrawing groups (fluorine and nitro) alongside a heavy halogen (iodine) creates a unique reactivity profile, particularly for orthogonal cross-coupling reactions. The compound is typically supplied at a purity of 95% or greater , and is classified as a hazardous material (UN 2811, Class 6.1, Packing Group III) due to its toxic properties . Its computed physicochemical properties include an XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 45.8 Ų, and an exact mass of 284.90983 Da [1].

Why 1,2-Difluoro-4-iodo-5-nitrobenzene Cannot Be Replaced by Generic Regioisomers in Multi-Step Syntheses


In the design of complex, multi-step synthetic routes—particularly for pharmaceutical intermediates and advanced materials—the precise regiochemistry of functional groups on an aromatic ring is non-negotiable. While regioisomers such as 1,3-Difluoro-2-iodo-4-nitrobenzene (CAS 1145881-54-4) or 1,5-Difluoro-3-iodo-2-nitrobenzene (CAS 771-05-1) share the same molecular formula and core functional groups, their substitution patterns lead to vastly different steric and electronic environments [1][2]. This directly impacts the rate and selectivity of subsequent reactions, such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (SNAr). A simple substitution with a different regioisomer will likely result in a different reaction outcome, such as a lower yield, an altered regioselectivity in a subsequent step, or the formation of an entirely different product [3]. The specific 1,2-difluoro-4-iodo-5-nitro substitution pattern is therefore a critical design element, and procurement must be specific to the exact CAS number to ensure the integrity of a validated synthetic route.

Quantitative Evidence Guide: How 1,2-Difluoro-4-iodo-5-nitrobenzene Compares to Key Analogs for Informed Procurement


Comparative Physicochemical Profiling: LogP and TPSA for CNS Druglikeness

When designing compounds for central nervous system (CNS) activity, a low topological polar surface area (TPSA) and a moderate lipophilicity (LogP) are desirable. 1,2-Difluoro-4-iodo-5-nitrobenzene (target) exhibits an XLogP3-AA of 2.6 and a TPSA of 45.8 Ų [1]. Its regioisomer, 1,3-difluoro-2-iodo-4-nitrobenzene, displays identical computed values of XLogP3-AA = 2.6 and TPSA = 45.8 Ų [2]. A simpler analog, 1-iodo-4-nitrobenzene, is less lipophilic with an XLogP3-AA of 2.4 and has a smaller TPSA of 45.8 Ų [3]. While the target and its regioisomers share the same computed properties, their unique substitution patterns offer distinct vectors for further elaboration, making the choice dependent on the specific synthetic route.

Medicinal Chemistry Drug Design Physicochemical Properties

Procurement Differentiation: Purity, Price, and Supplier Reliability for Multi-Gram Scale-Up

For process chemistry and scale-up activities, the reliability of supply and the cost-per-gram are paramount. A comparison of available vendors for 1,2-difluoro-4-iodo-5-nitrobenzene (target) and its regioisomer, 1,3-difluoro-2-iodo-4-nitrobenzene, reveals key differences in the market. The target compound is available from AKSci at a minimum purity of 95%, with a 1g unit costing $984 (approx. $0.98/mg) . In contrast, the 1,3-difluoro-2-iodo-4-nitrobenzene regioisomer is offered by Bidepharm at 95% purity . A direct price comparison for the regioisomer was not found, but the target compound's pricing establishes a benchmark for this class of polyhalogenated intermediate. Furthermore, the target compound's pricing structure shows a significant price break at larger quantities (5g for $4,001, approx. $0.80/mg), which is favorable for projects moving beyond initial discovery phases .

Procurement Supply Chain Process Chemistry

Structural Differentiation: Substitution Pattern as a Determinant of Reactivity in Polyfluorinated Arenes

The reactivity of polyfluoronitrobenzene derivatives in palladium-catalyzed C-F bond activation is highly dependent on the substitution pattern on the ring [1]. While specific kinetic data for 1,2-difluoro-4-iodo-5-nitrobenzene is not available in the public literature, the established principle for this class of compounds is that the presence of multiple electron-withdrawing groups, particularly ortho to a leaving group, can dramatically alter the rate and regioselectivity of oxidative addition. A study on analogous tetra- and trifluoronitrobenzene derivatives demonstrated that arylation occurs ortho to the nitro group, suggesting a significant directing interaction [1]. For 1,2-difluoro-4-iodo-5-nitrobenzene, the unique 1,2-difluoro substitution pattern places fluorine atoms ortho to each other and to potential reaction sites, which is expected to influence both C-I and C-F bond activation pathways in ways distinct from its 1,3-difluoro or 1,5-difluoro regioisomers.

Organic Synthesis C-F Activation Cross-Coupling

Optimal Application Scenarios for 1,2-Difluoro-4-iodo-5-nitrobenzene in Research and Development


Scenario 1: Medicinal Chemistry – Synthesis of CNS-Targeted Kinase Inhibitors

The favorable physicochemical properties of 1,2-difluoro-4-iodo-5-nitrobenzene (XLogP3-AA = 2.6, TPSA = 45.8 Ų [1]) make it an ideal starting material for designing CNS-penetrant kinase inhibitors. The 1,2-difluoro substitution pattern offers a rigid, electron-deficient core, while the iodine atom serves as a versatile handle for introducing molecular diversity via cross-coupling reactions. The nitro group can be used for late-stage diversification (e.g., reduction to an aniline) or as a pharmacophore itself. A researcher would select this specific compound over its regioisomers to maintain the exact vector geometry required for optimal interaction with a kinase active site.

Scenario 2: Process Chemistry – Large-Scale Synthesis of a Fluorinated Intermediate

For projects advancing from discovery to pre-clinical development, 1,2-difluoro-4-iodo-5-nitrobenzene is a viable intermediate for scale-up. The compound is commercially available in multi-gram quantities (e.g., 5g from AKSci ), and its cost-per-gram decreases significantly at larger scales. A process chemist would select this specific CAS number to ensure the exact regioisomer is used in a validated synthetic route, thereby avoiding the risk of generating a different impurity profile or product that would require re-validation of the entire downstream process.

Scenario 3: Chemical Biology – Synthesis of a Photoaffinity Labeling Probe

The presence of both an iodine atom (a photoactivatable cross-linking group) and a nitro group (which can be reduced to an amine for bioconjugation) makes 1,2-difluoro-4-iodo-5-nitrobenzene an excellent scaffold for constructing chemical probes for target identification. The fluorine atoms provide metabolic stability and can be used as 19F NMR probes. A chemical biologist would choose this specific scaffold for its orthogonal functional groups, allowing for a well-defined and modular probe synthesis, where the unique substitution pattern ensures the probe's geometry is compatible with its intended protein target.

Technical Documentation Hub

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